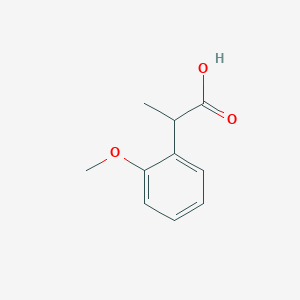

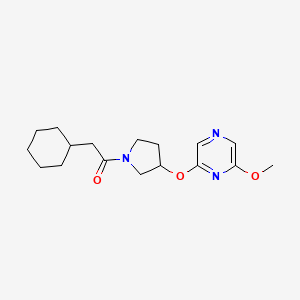

![molecular formula C11H19NO4 B2627148 2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid CAS No. 2460751-10-2](/img/structure/B2627148.png)

2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid, also known as MMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- A study demonstrated the synthesis of novel compounds related to 2-azetidinones, showing significant in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

- Another research outlined the synthesis of 2-azetidinones derived from pyrazin dicarboxylic acid, revealing excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).

Reactions with Thiols and Alcohols

- Research on the reactions of oxazoline with thiols and alcohols provided insights into the synthesis of various azetidinone derivatives (Corbett & Stoodley, 1975).

Role in Antibiotic Synthesis

- A study highlighted the synthesis of azetidinone-4-yl acetic acid, an important intermediate in thienamycin total synthesis, based on dianion chemistry (Shinkai et al., 1982).

Modification for Enhanced Antibacterial Activity

- Research on the chemical modification of sulfazecin synthesized 2-azetidinone-1-sulfonic acids with enhanced antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

Synthesis and Biological Activity of Derivatives

- A study focused on the synthesis and evaluation of substituted azetidinone derivatives, highlighting significant antimicrobial activity (Woulfe & Miller, 1985).

- Another research synthesized new Schiff bases from chalcone and evaluated their antibacterial and antifungal activities, showing promise as novel antimicrobial agents (Patel & Patel, 2017).

Catalytic Asymmetric Addition

- Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol evaluated its use in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Synthesis of Novel Amino Acid Derivatives

- A recent study described a synthetic route for novel heterocyclic amino acid derivatives containing azetidine and oxetane rings, confirming their structures via spectroscopic analysis (Gudelis et al., 2023).

Propiedades

IUPAC Name |

2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(12,4)7-8(13)14/h5-7H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDANXTRYTARDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1C(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2627076.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)

![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2627084.png)

![1-[4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627086.png)

![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)